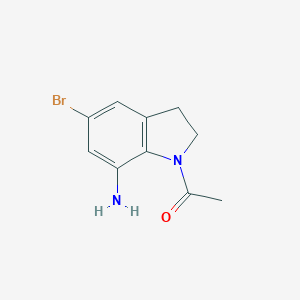

1-(7-Amino-5-bromoindolin-1-YL)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(7-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKBKWSBFWROLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599399 | |

| Record name | 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133433-62-2 | |

| Record name | 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(7-Amino-5-bromoindolin-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(7-Amino-5-bromoindolin-1-yl)ethanone (CAS 133433-62-2): A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(7-Amino-5-bromoindolin-1-yl)ethanone, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a validated synthetic pathway with detailed protocols, analytical characterization, and its critical role in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. The subject of this guide, this compound, is a strategically functionalized indoline derivative. The presence of an amino group at the 7-position and a bromine atom at the 5-position offers orthogonal handles for diverse chemical modifications. The acetyl group at the 1-position modulates the nucleophilicity of the indoline nitrogen and can be retained or removed as needed.

This trifunctional pattern makes it a valuable intermediate in the synthesis of complex molecules, especially in the realm of oncology. The 5-bromo-7-amino substitution pattern is particularly relevant for the development of inhibitors for protein kinases, a class of enzymes frequently dysregulated in cancer.

Physicochemical and Spectroscopic Properties

This compound is a stable solid at room temperature. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 133433-62-2 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrN₂O | [2] |

| Molecular Weight | 255.11 g/mol | [2] |

| Appearance | Off-white to light brown solid | (Typical) |

| Purity | >95% (Typical commercial grade) | [2] |

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): Signals corresponding to the acetyl protons (singlet, ~2.2 ppm), the two methylene groups of the indoline ring (triplets, ~3.0 and ~4.0 ppm), the aromatic protons (singlets or doublets, ~6.5-7.5 ppm), and the amino protons (broad singlet, ~5.0 ppm).

-

¹³C NMR (100 MHz, DMSO-d₆): Resonances for the acetyl carbonyl carbon (~168 ppm), aromatic carbons (some shifted by bromine and nitrogen substituents), methylene carbons of the indoline ring, and the acetyl methyl carbon.

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ peaks at m/z 255 and 257, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Purification: A Multi-Step Approach

A robust and logical synthetic route to this compound can be devised from commercially available 5-bromo-7-nitroindoline. This pathway involves the protection of the indoline nitrogen via acetylation, followed by the reduction of the nitro group.

Step 1: Acetylation of 5-Bromo-7-nitroindoline

Rationale: The acetylation of the indoline nitrogen serves two primary purposes. Firstly, it protects the nitrogen from participating in side reactions during the subsequent reduction step. Secondly, the resulting amide is generally more stable and easier to handle. Acetic anhydride is a common and effective acetylating agent, with pyridine acting as a base to neutralize the acetic acid byproduct.

Experimental Protocol:

-

To a solution of 5-bromo-7-nitroindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add pyridine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-acetyl-5-bromo-7-nitroindoline.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction of 1-Acetyl-5-bromo-7-nitroindoline

Rationale: The reduction of the aromatic nitro group to a primary amine is a critical transformation. Several methods are effective for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with a metal in acidic or neutral media, such as iron powder with ammonium chloride, is a cost-effective and scalable option, particularly suitable for substrates sensitive to hydrogenolysis.

Experimental Protocol (using Fe/NH₄Cl):

-

Create a suspension of 1-acetyl-5-bromo-7-nitroindoline (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add a saturated aqueous solution of ammonium chloride (catalytic amount, e.g., 0.2 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the hot solution through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude this compound can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The structural motifs present in this compound make it an ideal starting point for the synthesis of kinase inhibitors. The 7-amino group can act as a key hydrogen bond donor, mimicking the hinge-binding interactions of ATP in the kinase active site. The 5-bromo position is a versatile handle for introducing further complexity and modulating potency and selectivity, often through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

The indoline scaffold and its close analog, azaindole, are prevalent in numerous kinase inhibitors targeting enzymes like Src, VEGFR-2, and cyclin-dependent kinases (CDKs)[3][4][5][6]. For instance, research on 1-benzyl-5-bromoindolin-2-ones has demonstrated potent anticancer activity through VEGFR-2 inhibition[4]. This highlights the potential of the 5-bromoindoline core in generating impactful therapeutic agents. The 7-amino group on our title compound provides a crucial vector for interaction with the kinase hinge region, a common strategy in designing potent and selective inhibitors.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.

Conclusion

This compound is a high-value intermediate for synthetic and medicinal chemistry. Its strategically placed functional groups—a reactive bromine atom, a key amino group, and a protected indoline nitrogen—provide a versatile platform for the construction of complex molecular architectures. The synthetic route outlined in this guide is based on established and reliable chemical transformations, offering a clear path to its preparation. The demonstrated importance of the substituted indoline scaffold in the development of kinase inhibitors underscores the potential of this compound to contribute to the discovery of new and effective therapeutics.

References

- Google Patents. US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

-

ACS Omega. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. Available from: [Link]

-

Encyclopedia.pub. Synthesis of Variolins, Meridianins, and Meriolins. Available from: [Link]

-

PubMed. Synthesis of 1,7-annulated indoles and their applications in the studies of cyclin dependent kinase inhibitors. Available from: [Link]

-

PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available from: [Link]

-

MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link]

-

PubMed. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Available from: [Link]

-

PubMed. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Available from: [Link]

Sources

- 1. wiley-vch.de [wiley-vch.de]

- 2. WO2004087650A2 - Process and intermediates for the preparation of beta-amino acid amide dipeptidyl peptidase-iv inhibitors - Google Patents [patents.google.com]

- 3. Synthesis of 1,7-annulated indoles and their applications in the studies of cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(7-Amino-5-bromoindolin-1-YL)ethanone

Abstract

Introduction: The Significance of 1-(7-Amino-5-bromoindolin-1-YL)ethanone in Modern Drug Discovery

This compound belongs to the indoline class of heterocyclic compounds. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic placement of an amino group, a bromine atom, and an acetyl group on the indoline ring system suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. Specifically, substituted indolines are explored for their potential in developing treatments for a range of diseases.[6] The physicochemical properties of such a molecule are paramount as they directly influence its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). A thorough understanding of these properties is therefore a critical first step in the drug development pipeline, enabling rational drug design and formulation.

Core Physicochemical Properties

A summary of the known and undetermined physicochemical properties of this compound is presented below. The subsequent sections will detail the experimental and computational methodologies for the comprehensive characterization of this molecule.

| Property | Value | Status |

| IUPAC Name | This compound | Verified |

| CAS Number | 133433-62-2 | Verified[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁BrN₂O | Verified[1][2][3][4][5] |

| Molecular Weight | 255.11 g/mol | Verified[1][2][3][4][5] |

| Appearance | No Data Available | To be Determined |

| Melting Point | No Data Available | To be Determined |

| Boiling Point | No Data Available | To be Determined |

| Solubility | No Data Available | To be Determined |

| pKa | No Data Available | To be Determined |

Experimental Determination of Physicochemical Properties

The following protocols are presented as robust methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity. For drug candidates, the melting point influences solubility and stability.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Anticipated Results: Aromatic amines and halogenated compounds often have relatively high melting points due to intermolecular forces such as hydrogen bonding and dipole-dipole interactions.[7][8] For comparison, the non-brominated analogue, 1-(7-Aminoindolin-1-yl)ethanone, has a reported melting point of 157 °C.[] The presence of bromine is expected to increase the molecular weight and potentially alter the crystal packing, which could lead to a higher melting point.

Boiling Point Determination

Rationale: While less commonly determined for solid compounds, the boiling point provides information about the volatility of a substance. For research chemicals, it is crucial for purification by distillation under reduced pressure if applicable.

Experimental Protocol: Micro-Boiling Point Determination

-

Sample Preparation: A small amount of the sample is placed in a micro test tube.

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the test tube.

-

Heating: The test tube is heated in a suitable bath.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary. The heat is then removed.

-

Data Recording: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Theoretical Estimation: Due to the likely high boiling point and potential for decomposition, a computational estimation using methods like the Joback method can provide a useful approximation.[10] The boiling point of 1-(7-Aminoindolin-1-yl)ethanone is reported as 425.6 °C at 760 mmHg, offering a baseline for estimation.[]

Solubility Profiling

Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can be a major hurdle in drug development.[1] Understanding the solubility in various solvents is also essential for designing reaction conditions, purification procedures, and formulations.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Kinetic Solubility Assay (High-Throughput Screening) [2]

-

Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: The formation of a precipitate is monitored over time using nephelometry or UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

-

Equilibration: An excess amount of the solid compound is added to a specific volume of the desired solvent (e.g., water, ethanol, buffers at different pH values).

-

Shaking: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expected Solubility Profile: The presence of the amino group suggests that the solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more polar ammonium salt. The aromatic nature and the presence of the bromo- and acetyl groups will likely limit its aqueous solubility at neutral pH.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility assays.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with a basic nitrogen, like the amino group in the target compound, the pKa of its conjugate acid is a critical parameter. It determines the extent of ionization at a given pH, which in turn affects solubility, membrane permeability, and receptor binding.

Experimental Protocol: 1H NMR Spectroscopy Titration

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., D₂O/DMSO-d₆ mixture).

-

pH Adjustment: The pH of the solution is adjusted incrementally by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD). The pH is measured at each step.

-

NMR Spectra Acquisition: A ¹H NMR spectrum is acquired at each pH value.

-

Data Analysis: The chemical shifts of protons adjacent to the amino group are monitored. A plot of chemical shift versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[11][12]

Theoretical Considerations: The pKa of the amino group will be influenced by the electron-withdrawing effects of the aromatic ring and the bromine atom, and the electron-donating or -withdrawing nature of the acetylated indoline nitrogen. Aromatic amines are generally less basic than aliphatic amines.[7]

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the indoline ring, the methyl protons of the acetyl group, and the protons of the amino group. The chemical shifts and coupling constants will provide valuable information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will provide a highly accurate measurement of the molecular weight, confirming the elemental composition (C₁₀H₁₁BrN₂O). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of this compound. While some experimental data for this specific molecule are yet to be reported in the public domain, the established protocols and theoretical considerations outlined herein offer a clear path for its complete characterization. A thorough understanding of these properties is indispensable for any researcher or drug development professional seeking to utilize this promising research chemical in the synthesis of novel, biologically active compounds. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug discovery endeavors.

References

-

Ark Pharma Scientific Limited. This compound. [Link]

-

苏州奥佰医药 (Suzhou Aobai Pharmaceutical). This compound. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

-

International Journal of Chemical Engineering and Applications. Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method. [Link]

-

Grycová, L., et al. (2009). NMR determination of pKa values of indoloquinoline alkaloids. Magnetic Resonance in Chemistry, 47(11), 977-81. [Link]

-

ResearchGate. NMR determination of p K a values of indoloquinoline alkaloids. [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. This compound [srdpharma.com]

- 4. arkpharmtech.com [arkpharmtech.com]

- 5. This compound [allbiopharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 8. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. ijcea.org [ijcea.org]

- 11. NMR determination of pKa values of indoloquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Spectroscopic Investigation of 1-(7-Amino-5-bromoindolin-1-yl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the predicted spectral data for the novel compound 1-(7-Amino-5-bromoindolin-1-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of its anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous molecular structures, providing a robust framework for the characterization of this and similar compounds.

Introduction: Unveiling the Molecular Architecture

The compound this compound, with the molecular formula C₁₀H₁₁BrN₂O and a molecular weight of 255.11 g/mol , presents a unique combination of functional groups, including a bromo-substituted aromatic ring, a secondary aromatic amine, and an N-acetyl group integrated into an indoline scaffold. This distinct arrangement of functionalities suggests potential applications in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for understanding its chemical behavior and potential utility.

This guide will systematically deconstruct the predicted spectral data, offering insights into the experimental choices and the logic behind the interpretation of the spectral features.

Predicted ¹H and ¹³C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][2][3] The predicted ¹H and ¹³C NMR spectra of this compound are expected to reveal key structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, indoline, and acetyl protons. The chemical shifts are influenced by the electronic environment of each proton.[3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-4 | ~7.0-7.2 | d | 1H | Aromatic proton, deshielded by the bromine atom. |

| H-6 | ~6.8-7.0 | d | 1H | Aromatic proton, ortho to the amino group. |

| -NH₂ | ~4.5-5.5 | br s | 2H | Protons of the primary amine, broad due to exchange. |

| H-2 | ~3.9-4.1 | t | 2H | Methylene protons of the indoline ring, adjacent to the nitrogen of the amide. |

| H-3 | ~3.0-3.2 | t | 2H | Methylene protons of the indoline ring. |

| -C(O)CH₃ | ~2.1-2.3 | s | 3H | Methyl protons of the acetyl group. |

dot graph "1-(7-Amino-5-bromoindolin-1-YL)ethanone_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} caption: "Molecular structure of this compound with proton numbering."

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the nature of the attached atoms.[6][7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | ~168-172 | Carbonyl carbon of the acetyl group.[9] |

| C-7a | ~145-150 | Aromatic carbon attached to nitrogen. |

| C-7 | ~135-140 | Aromatic carbon bearing the amino group. |

| C-4 | ~125-130 | Aromatic carbon. |

| C-6 | ~115-120 | Aromatic carbon. |

| C-5 | ~110-115 | Aromatic carbon attached to bromine. |

| C-3a | ~130-135 | Aromatic carbon at the ring junction. |

| C-2 | ~48-52 | Methylene carbon of the indoline ring, adjacent to the amide nitrogen. |

| C-3 | ~28-32 | Methylene carbon of the indoline ring. |

| -CH₃ | ~23-26 | Methyl carbon of the acetyl group. |

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General workflow for NMR data acquisition and processing."

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[10][11] Electrospray Ionization (ESI) is a suitable soft ionization technique for this compound.[12][13][14]

Predicted Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of this compound will be the presence of a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[15][16][17] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

-

[M]⁺˙ : m/z 254 (corresponding to ⁷⁹Br)

-

[M+2]⁺˙ : m/z 256 (corresponding to ⁸¹Br)

Predicted Fragmentation Pattern

The molecule is expected to undergo characteristic fragmentation upon ionization. The major fragmentation pathways are likely to involve the loss of the acetyl group and cleavage of the indoline ring.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 212/214 | Loss of acetyl group (-CH₂=C=O) |

| 184/186 | Loss of the entire N-acetyl group and a hydrogen |

| 133 | Loss of bromine from the [M-CH₂CO]⁺˙ fragment |

| 43 | Acetyl cation ([CH₃CO]⁺) |

dot graph "MS_Fragmentation_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Predicted ESI-MS fragmentation pathway."

Predicted Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18][19][20][21] Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.[22][23][24][25][26]

Predicted Characteristic Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration | Intensity |

| Aromatic Amine (N-H) | 3400-3300 | N-H stretch | Medium, two bands |

| Amide (C=O) | 1650-1630 | C=O stretch | Strong |

| Aromatic C=C | 1600-1450 | C=C stretch | Medium to weak |

| C-N | 1340-1250 | C-N stretch | Strong |

| Aromatic C-H | 3100-3000 | C-H stretch | Medium |

| Aliphatic C-H | 2960-2850 | C-H stretch | Medium |

The presence of a strong absorption band in the 1650-1630 cm⁻¹ region is a clear indicator of the amide carbonyl group.[27][28] The two bands for the N-H stretch are characteristic of a primary aromatic amine.[18]

dot graph "ATR_FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General workflow for ATR-FTIR data acquisition and processing."

Conclusion

This technical guide has provided a comprehensive prediction and analysis of the NMR, MS, and IR spectral data for this compound. The predicted spectra are based on the known spectroscopic behavior of its constituent functional groups and related molecular structures. The detailed interpretation of the expected chemical shifts, fragmentation patterns, and vibrational frequencies serves as a valuable resource for the unequivocal identification and characterization of this compound. The experimental protocols and workflows described herein represent best practices in modern analytical chemistry, ensuring the acquisition of high-quality, reliable data. This guide is intended to empower researchers in their efforts to explore the chemistry and potential applications of this and other novel heterocyclic compounds.

References

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

-

The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]

-

Spectroscopy Online. A Process for Successful Infrared Spectral Interpretation. Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available from: [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available from: [Link]

-

Scribd. IR Absorption | PDF | Amine | Ester. Available from: [Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Available from: [Link]

-

University of California, Davis. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. Available from: [Link]

-

University of Wisconsin-Madison. 13C chemical shits. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

-

METTLER TOLEDO. What is ATR? (Attenuated Total Reflectance). Available from: [Link]

-

Covalent Metrology. Attenuated Total Reflectance - ATR-FTIR. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available from: [Link]

-

Journal of Chemical Education. Mass spectral analysis of halogen compounds. Available from: [Link]

-

ResearchGate. 1 H NMR chemical shift assignments for M2 compared with several indole... Available from: [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link]

-

University of Oxford. CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available from: [Link]

-

PMC - NIH. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

-

YouTube. NMR Spectroscopy: ¹H & ¹³C NMR | Chapter 3 – Organic Chemistry (5th). Available from: [Link]

-

University of California, Berkeley. Electrospray Ionization (ESI). Available from: [Link]

-

Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. Available from: [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

Sources

- 1. chem.latech.edu [chem.latech.edu]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azooptics.com [azooptics.com]

- 5. youtube.com [youtube.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. compoundchem.com [compoundchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Acetyl chloride(75-36-5) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. spcmc.ac.in [spcmc.ac.in]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. m.youtube.com [m.youtube.com]

- 22. mt.com [mt.com]

- 23. agilent.com [agilent.com]

- 24. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 25. youtube.com [youtube.com]

- 26. covalent.com [covalent.com]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-(7-Amino-5-bromoindolin-1-YL)ethanone: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(7-Amino-5-bromoindolin-1-YL)ethanone, a key building block in medicinal chemistry. The document details commercially available sources for this compound, outlines a plausible synthetic pathway based on established chemical principles, and explores its application as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, offering both practical sourcing information and a deeper understanding of the compound's scientific context.

Introduction: The Indoline Scaffold in Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a valuable template for the design of molecules that can interact with a variety of biological targets with high affinity and selectivity. The specific substitution pattern of this compound, featuring an amino group, a bromine atom, and an N-acetyl group, offers multiple points for chemical modification, making it a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. The presence of the bromine atom is particularly noteworthy, as it can serve as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse chemical moieties to probe the structure-activity relationships (SAR) of target molecules.

Commercial Availability

For researchers requiring this compound for their work, a number of commercial suppliers offer this compound. Sourcing from a reliable vendor is the first step in any research project, ensuring the quality and purity of the starting material.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Notes |

| CookeChem | 133433-62-2 | 95% | Provides basic product properties.[1] |

| Ark Pharma Scientific Limited | 133433-62-2 | Not specified | Lists molecular formula and weight. |

| AOBIOUS (Suzhou Aobai Pharmaceutical Co., Ltd.) | 133433-62-2 | Not specified | Provides the Chinese name and product number. |

| SRD Pharma | 133433-62-2 | Not specified | Describes it as a useful research chemical.[2] |

| Ambeed | 133433-62-2 | Not specified | Includes SMILES code and basic safety information.[3] |

| Beijing Xinhengyan Technology Co., Ltd. | 133433-62-2 | Not specified | Provides product number.[4] |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthetic Strategy: A Plausible Route

Caption: Retrosynthetic analysis of this compound.

A forward synthesis based on this analysis would likely involve the following key steps:

Step 1: Nitration of Indoline. The synthesis would commence with the nitration of indoline. This is a standard electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control regioselectivity. The primary product is expected to be 7-nitroindoline due to the directing effects of the amino group.

Step 2: Bromination of 7-Nitroindoline. The subsequent step would be the bromination of 7-nitroindoline. The nitro group is a deactivating group, which will direct the incoming electrophile (bromine) to the meta position. This would yield 5-bromo-7-nitroindoline.

Step 3: N-Acetylation of 5-Bromo-7-nitroindoline. To introduce the ethanone group at the 1-position, an N-acetylation reaction would be performed. This is typically achieved by reacting the indoline with acetic anhydride or acetyl chloride in the presence of a base.

Step 4: Reduction of the Nitro Group. The final step in the synthesis would be the reduction of the nitro group to an amino group. This transformation can be accomplished using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with a palladium catalyst. This would yield the target molecule, this compound.

This proposed synthetic pathway is logical and utilizes well-established reactions in organic chemistry.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The structural features of this compound make it a highly valuable intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

The amino group at the 7-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The N-acetyl group can be hydrolyzed to provide a free amine for further derivatization. The bromine atom at the 5-position is a particularly useful functional group for medicinal chemists. It can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide variety of substituents. This allows for the exploration of the chemical space around the indoline core, which is critical for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

Caption: General workflow for utilizing the subject compound in kinase inhibitor synthesis.

While specific examples detailing the use of this compound are not prevalent in publicly accessible literature, the strategic importance of similarly substituted indoline and azaindole cores in the development of potent kinase inhibitors is well-documented. For instance, the 7-azaindole scaffold is recognized as a privileged structure in the design of kinase inhibitors.[5] The structural similarity of the target compound to these key building blocks underscores its potential in the synthesis of novel therapeutics.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of this compound. While publicly available spectral data for this specific compound is limited, the expected analytical data based on its structure would include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the indoline ring, the acetyl methyl protons, and the amino protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,5,7-trisubstitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (255.11 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (a pair of peaks of roughly equal intensity separated by 2 m/z units).

Researchers synthesizing or purchasing this compound should perform these analytical tests to verify its identity and purity before use in subsequent reactions.

Conclusion

References

-

Ark Pharma Scientific Limited. This compound. [Link]

-

Ark Pharma Scientific Limited. This compound. [Link]

-

Beijing Xinhengyan Technology Co., Ltd. This compound - CAS:133433-62-2. [Link]

-

Legoabe, L. J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478. [Link]

Sources

- 1. This compound , 95% , 133433-62-2 - CookeChem [cookechem.com]

- 2. This compound [srdpharma.com]

- 3. 133433-62-2|this compound| Ambeed [ambeed.com]

- 4. This compound - CAS:133433-62-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-(7-Amino-5-bromoindolin-1-YL)ethanone

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 1-(7-Amino-5-bromoindolin-1-YL)ethanone (CAS No. 133433-62-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices. The core philosophy of this guide is to treat all research chemicals, particularly those with limited toxicological data, with a high degree of caution. The protocols herein are designed as self-validating systems to ensure user safety and experimental integrity. This guide covers hazard identification, risk mitigation strategies, detailed experimental protocols, emergency procedures, and proper waste disposal, grounded in authoritative safety data.

Compound Identification and Properties

This compound is a substituted indoline derivative.[1][] Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[3][4][5] The specific functional groups—a bromine atom, a primary amine, and an acetyl group on the indoline nitrogen—dictate its reactivity, potential hazards, and handling requirements.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 133433-62-2 | [1][6][7] |

| Molecular Formula | C₁₀H₁₁BrN₂O | [7] |

| Molecular Weight | 255.11 g/mol | [1][7] |

| Appearance | Solid (Form may vary) | Assumed from related compounds |

| Storage | Recommended: 2-8°C, Sealed in dry conditions | [8] |

Note: Comprehensive physical property data such as melting point and solubility are not widely published. Therefore, a conservative approach to handling is warranted.

Hazard Identification and Risk Assessment

The primary source of hazard information for a research chemical is its Safety Data Sheet (SDS). While a specific SDS for CAS No. 133433-62-2 was not found in the provided search results, a representative SDS for a closely related bromo-indanone compound provides critical GHS hazard classifications that should be conservatively applied.[9][10]

2.1 GHS Hazard Classification (Assumed based on related structures)

A signal word of "Danger" is appropriate based on the potential for serious eye damage.[9]

Table 2: GHS Hazard Statements and Precautionary Measures

| Hazard Code | Statement | Precautionary Codes | Mitigation Strategy |

| H302 + H332 | Harmful if swallowed or if inhaled.[9] | P261, P264 | Handle only in a certified chemical fume hood. Avoid creating dust. |

| H315 | Causes skin irritation.[9] | P280 | Wear nitrile gloves and a lab coat. Ensure no skin is exposed. |

| H317 | May cause an allergic skin reaction.[9] | P280, P362+P364 | Promptly remove and wash contaminated clothing before reuse.[9] |

| H318 | Causes serious eye damage.[9] | P280, P305+P351+P338 | Wear chemical safety goggles and a face shield during handling.[9] |

| H410 | Very toxic to aquatic life with long lasting effects.[9] | P273 | Avoid release to the environment. Dispose of as hazardous chemical waste.[9] |

2.2 Toxicological Assessment

For many research chemicals, comprehensive toxicological data (mutagenicity, carcinogenicity, reproductive toxicity) is unavailable.[9] The guiding principle must be: "Treat unknown compounds as potentially hazardous." [11] The presence of a brominated aromatic amine suggests that skin absorption and sensitization are credible risks that must be mitigated through engineering controls and appropriate Personal Protective Equipment (PPE).

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

3.1 Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[12]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier protecting the researcher from exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe eye damage risk (H318), a face shield should be worn over the goggles when handling the solid or concentrated solutions.[9]

-

Skin Protection: An appropriately sized, flame-resistant lab coat must be worn and fully buttoned.

-

Hand Protection: Nitrile gloves are required. Do not use latex gloves, as they offer inferior chemical resistance. Inspect gloves for pinholes before use. If contact with the chemical occurs, remove the glove immediately, wash hands thoroughly, and don a new glove. Contaminated clothing and shoes should be removed immediately.[11]

Experimental Workflow: From Receipt to Reaction

This section details the standard operating procedure for safely incorporating this compound into a laboratory workflow.

Diagram 1: Safe Handling Workflow

Caption: A logical workflow for handling the compound, from initial verification to final disposal.

4.1 Step-by-Step Protocol for Weighing and Dissolving

-

Preparation: Before retrieving the compound from storage, confirm the identity on the bottle matches the experimental plan. Don all required PPE as specified in Section 3.2. Prepare the fume hood by ensuring the sash is at the appropriate working height and the work surface is clean and uncluttered.

-

Weighing:

-

Place a tared weigh boat or vial on an analytical balance inside the fume hood.

-

Carefully transfer the approximate amount of this compound from the stock bottle to the weigh boat using a clean spatula.

-

Avoid any sudden movements that could create airborne dust. If dust is generated, stop and allow the hood ventilation to clear it.

-

Record the exact mass.

-

-

Dissolution:

-

Transfer the weigh boat containing the solid into the flask or beaker that will be used for dissolution.

-

Using a pipette or graduated cylinder, slowly add the desired solvent to the solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.

-

Gently swirl or stir the mixture until the solid is fully dissolved.

-

-

Cleanup:

-

Immediately decontaminate the spatula and any other tools by rinsing with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container.

-

Wipe down the balance and the fume hood work surface with a damp cloth.

-

Dispose of the used weigh boat and any contaminated wipes into the solid hazardous waste stream.

-

Storage and Stability

Proper storage is crucial for maintaining the compound's purity and ensuring safety.

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[8][11] The recommended storage temperature is between 2-8°C.[8]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[13] Indoline and amine moieties can react with strong oxidizers.

-

Stability: While specific stability data is limited, related indoline structures can be sensitive to light and air over long periods.[3] Regular visual inspection for color change is a good practice.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

6.1 First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9][13]

-

Skin Contact: Take off all contaminated clothing immediately.[11][12] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] If irritation or an allergic reaction develops, seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][12] If the person feels unwell, call a poison center or doctor.[10]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[9][13] Seek immediate medical attention.

6.2 Accidental Release Measures (Spills)

-

Small Spill (Solid): Ensure PPE is worn. Gently sweep up the solid material, avoiding dust formation, and place it into a sealed, labeled container for hazardous waste disposal.[10][13]

-

Large Spill: Evacuate the area. Alert laboratory personnel and the institutional safety officer. Prevent the powder from spreading. Do not clean up a large spill without appropriate respiratory protection and training.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

-

Solid Waste: Unused compound, contaminated weigh boats, gloves, and wipes.

-

Liquid Waste: Unused solutions and solvent rinses from cleaning glassware.

-

-

Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations.[10] Do not dispose of down the drain or in regular trash, as the compound is considered very toxic to aquatic life.[9]

References

- Safety Data Sheet in accordance with Regulation (EU) No.453/2010. (n.d.). Vertex AI Search.

- 1-(7-Bromoindolin-1-yl)ethanone. (n.d.). BLDpharm.

- Safety Data Sheet. (2022, September 22). Generic SDS Provider.

- Safety Data Sheet. (2023, September 5). Fisher Scientific.

- Safety Data Sheet. (n.d.). BLD Pharmatech.

- Safety Data Sheet. (n.d.). Merck Millipore.

- This compound. (n.d.). SRD Pharma.

- This compound, 95%. (n.d.). CookeChem.

- 1-(6-Bromoindolin-1-yl)ethanone. (n.d.). BLDpharm.

- This compound. (n.d.). Ark Pharma Scientific Limited.

- 1-(7-Aminoindolin-1-Yl)ethanone. (n.d.). BOC Sciences.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. (2024). PMC - PubMed Central.

- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative. (2024). MDPI.

- Indole Derivatives as Cyclooxygenase Inhibitors. (n.d.). PMC - NIH.

- Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. (n.d.). ResearchGate.

- Unlocking Chemical Innovation: The Role of Indole Derivatives in Research. (2026, January 5). Chemical Supplier Blog.

Sources

- 1. This compound | CAS:133433-62-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [srdpharma.com]

- 7. This compound , 95% , 133433-62-2 - CookeChem [cookechem.com]

- 8. 114144-24-0|1-(7-Bromoindolin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.at [fishersci.at]

solubility of 1-(7-Amino-5-bromoindolin-1-YL)ethanone in organic solvents

An In-depth Technical Guide to the Solubility of 1-(7-Amino-5-bromoindolin-1-YL)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel heterocyclic compound, this compound. While specific experimental solubility data for this compound is not publicly available, this document outlines the theoretical considerations based on its physicochemical properties and presents a detailed, field-proven experimental protocol for its accurate determination in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in synthesis, purification, formulation, and biological screening.

Introduction: The Significance of Solubility for Novel Indoline Derivatives

This compound is a substituted indoline, a structural motif prevalent in many biologically active compounds. The presence of an amino group, a bromine atom, and an acetyl group on the indoline core suggests a compound of interest for medicinal chemistry and drug discovery. The journey of a compound from a laboratory curiosity to a potential therapeutic agent is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper.[1] Understanding the solubility of this compound in various organic solvents is paramount for several key stages of development:

-

Synthetic Chemistry: The choice of solvent for reaction, work-up, and purification (e.g., crystallization) is dictated by the solubility of the compound and its precursors.[2]

-

Formulation Development: For a drug to be effective, it must be formulated in a suitable delivery vehicle. Solubility data in various excipients and solvent systems is crucial for developing stable and bioavailable formulations.[3]

-

Biological Assays: In vitro and in vivo screening often require the compound to be dissolved, typically in a solvent like Dimethyl Sulfoxide (DMSO), before further dilution in aqueous media. Poor solubility can lead to inaccurate biological data due to precipitation.[4]

This guide will provide the necessary theoretical background and a practical, step-by-step methodology to empower researchers to accurately characterize the solubility profile of this compound.

Physicochemical Properties and Theoretical Solubility Profile

While experimental data is the gold standard, a theoretical assessment of a molecule's structure can provide valuable insights into its likely solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 133433-62-2 | [5][6] |

| Molecular Formula | C₁₀H₁₁BrN₂O | [5][6] |

| Molecular Weight | 255.11 g/mol | [5][6] |

The structure of this compound features several functional groups that influence its polarity and hydrogen bonding capabilities:

-

Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor.

-

Carbonyl Group (C=O) in the ethanone moiety: A polar group that can act as a hydrogen bond acceptor.

-

Indoline Core: A bicyclic aromatic amine derivative, which is generally non-polar but with some polar character due to the nitrogen atom.

-

Bromo Group (-Br): A halogen that adds to the molecular weight and can participate in halogen bonding, but generally increases hydrophobicity.

Based on this structure, we can predict a solubility profile that is highly dependent on the nature of the organic solvent. The presence of both hydrogen bond donors and acceptors suggests that the compound will be more soluble in polar solvents. The overall polarity will be moderate. For instance, the related compound 5-Bromoindole is known to be soluble in polar organic solvents like DMSO and ethanol, but sparingly soluble in water.[7]

Predicted Solubility Trend:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule.

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions can occur.

-

Lower Solubility: Expected in less polar solvents like ethyl acetate and dichloromethane.

-

Poor Solubility: Expected in non-polar solvents like hexane and toluene.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[2] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Rationale for Solvent Selection

A representative panel of organic solvents should be chosen to cover a range of polarities and functionalities.

Table 2: Recommended Organic Solvents for Solubility Screening

| Solvent | Class | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A universal solvent for many organic compounds, often used for stock solutions in biological assays.[3] |

| Methanol (MeOH) | Polar Protic | Capable of hydrogen bonding, common in synthesis and chromatography. |

| Ethanol (EtOH) | Polar Protic | A less toxic alcohol, widely used in formulations. |

| Acetonitrile (ACN) | Polar Aprotic | Common solvent for HPLC and chemical reactions. |

| Ethyl Acetate (EtOAc) | Moderately Polar | An ester with moderate polarity, used in extractions and chromatography. |

| Dichloromethane (DCM) | Non-polar | A common solvent for organic synthesis. |

| Toluene | Non-polar | An aromatic, non-polar solvent. |

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached and that the analytical method is accurate.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Relationship between compound functional groups and solvent types.

Conclusion

This technical guide has provided a comprehensive roadmap for the determination and understanding of the . By combining theoretical predictions based on molecular structure with a robust experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data essential for advancing the development of this and other novel chemical entities. Accurate solubility data is not merely a physical constant; it is a critical parameter that informs decision-making across the entire drug discovery and development pipeline.

References

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Note: While not directly retrieved, the shake-flask method is widely attributed to Higuchi and Connors and is a foundational concept in solubility measurement.)[2][4]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. rheolution.com [rheolution.com]

- 4. asianpubs.org [asianpubs.org]

- 5. This compound | CAS:133433-62-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. This compound [allbiopharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Bromoindolinone Derivatives: A Technical Guide to Unlocking Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of the Bromoindolinone Scaffold

The indolinone core structure is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic incorporation of a bromine atom onto this scaffold gives rise to bromoindolinone derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the burgeoning research applications of these derivatives, moving beyond a mere cataloging of findings to offer a causal understanding of their therapeutic potential. We will dissect key mechanisms of action, provide actionable experimental protocols, and present a forward-looking perspective on their role in modern drug discovery.

Anticancer Potential: A Multi-pronged Assault on Malignancy

Bromoindolinone derivatives have emerged as potent and versatile anticancer agents, exhibiting efficacy against a spectrum of human cancer cell lines.[1][2] Their primary mechanism of action often involves the targeted inhibition of key protein kinases, enzymes that play a pivotal role in the signaling pathways governing cell growth, proliferation, and survival.[3][4]

Targeting Angiogenesis through VEGFR-2 Inhibition

A crucial strategy in cancer therapy is the disruption of angiogenesis, the process by which tumors develop their own blood supply. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2.[5][6] For instance, compounds 7c and 7d from a recent study exhibited significant anticancer activity against MCF-7 breast cancer cells, with IC50 values of 7.17 µM and 2.93 µM, respectively.[5] Their VEGFR-2 inhibitory activities were also notable, with IC50 values of 0.728 µM and 0.503 µM.[5][6] This dual-action profile—direct cytotoxicity to cancer cells and disruption of their blood supply—makes these compounds particularly promising.

Signaling Pathway: VEGFR-2 Inhibition by Bromoindolinone Derivatives

Caption: Inhibition of VEGF-mediated signaling by a bromoindolinone derivative.

Disrupting Cell Proliferation via EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its aberrant activation is a hallmark of many cancers.[2] Novel 5-bromoindole-2-carboxylic acid derivatives have shown promise as EGFR tyrosine kinase inhibitors.[7] Molecular docking studies have revealed that specific derivatives, such as compound 3a , can effectively bind to the EGFR tyrosine kinase domain.[7] This inhibition leads to cell cycle arrest and the induction of apoptosis, as demonstrated in studies against HepG2 (liver), A549 (lung), and MCF-7 (breast) cancer cell lines.[2][7]

Experimental Workflow: Evaluating Anticancer Activity of Bromoindolinone Derivatives

Caption: A typical workflow for the preclinical evaluation of anticancer bromoindolinones.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Selected Bromoindolinone Derivatives

| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Skov-3 (Ovarian) | Reference |

| (E)-4-Bromo-3-hydrazonoindolin-2-one | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| Compound 23p | Not Reported | 2.357–3.012 | 2.357–3.012 | 2.357–3.012 | [8] |

| Compound 23c | Not Reported | 3.103 | Not Reported | Not Reported | [8] |

| Compound 23d | Not Reported | Not Reported | Not Reported | 3.721 | [8] |

| Sunitinib | 29.257–65.606 | 29.257–65.606 | 29.257–65.606 | 29.257–65.606 | [8] |

| 1-Benzyl-5-bromo-3-(4-(p-chlorophenyl)thiazol-2-yl)hydrazonoindolin-2-one (7d) | 2.93 | 9.57 | Not Reported | Not Reported | [5] |

| 1-Benzyl-5-bromo-3-(4-(p-fluorophenyl)thiazol-2-yl)hydrazonoindolin-2-one (7c) | 7.17 | > 50 | Not Reported | Not Reported | [5] |

| Doxorubicin | 4.30 | Not Reported | Not Reported | Not Reported | [9] |

Antimicrobial and Antiviral Frontiers

Beyond their anticancer properties, bromoindolinone derivatives are gaining attention for their potential in combating infectious diseases.

Antibacterial and Antifungal Activity

The search for novel antimicrobials is a global health priority due to the rise of drug-resistant pathogens.[10] Certain 6-bromoindolglyoxylamide derivatives have demonstrated enhanced antibacterial activity against Escherichia coli and moderate to excellent antifungal properties.[10] The mechanism of action for some of these compounds is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[10] The introduction of bromine into the indole structure has been shown to significantly enhance antifungal activity compared to non-halogenated counterparts.[11]

Antiviral Potential

The indole nucleus is a key pharmacophore in the development of antiviral agents.[2] A specific bromoindole derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, has shown a reliable antiviral effect against SARS-CoV-2 in vitro.[12] At a concentration of 52.0 µM, this compound completely inhibited the replication of the SARS-CoV-2 virus.[12] Its proposed mechanism includes the suppression of syncytium formation induced by the viral spike protein.[12]

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones

This protocol is adapted from the synthesis of novel anticancer agents.[9]

-

Step 1: N-Benzylation of Isatin. To a solution of 5-bromoisatin (1) in acetonitrile, add anhydrous potassium carbonate followed by benzyl bromide (2). Reflux the mixture for 5 hours. After cooling, pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to yield N-benzyl-5-bromoisatin (3).

-

Step 2: Formation of Thiosemicarbazone. A mixture of compound (3) and thiosemicarbazide in ethanol with a few drops of acetic acid is refluxed for 7 hours. The solid product that forms upon cooling is filtered and recrystallized from ethanol to give the thiosemicarbazone derivative (4).

-

Step 3: Cyclization to Thiazole. The thiosemicarbazone derivative (4) is treated with the appropriate α-bromoacetophenone in ethanol and refluxed for 12 hours. The resulting solid is collected by filtration and recrystallized to afford the final 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.[8]

-

Cell Seeding. Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment. Treat the cells with various concentrations of the bromoindolinone derivatives and a positive control (e.g., Doxorubicin) for 48 hours.

-

MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Future Directions and Conclusion

The research landscape for bromoindolinone derivatives is vibrant and expanding. While the primary focus has been on their anticancer properties, particularly as kinase inhibitors, their antimicrobial and antiviral activities represent exciting and underexplored avenues for future investigation. The synthetic accessibility of the indolinone scaffold allows for extensive structural modifications, paving the way for the development of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This guide has provided a comprehensive overview of the current state of research, highlighting the key therapeutic applications and underlying mechanisms of action of bromoindolinone derivatives. The detailed protocols and visual aids are intended to empower researchers to further explore and unlock the full therapeutic potential of this remarkable class of compounds. The continued investigation of bromoindolinone derivatives holds immense promise for the discovery of novel and effective treatments for a range of human diseases.

References

- BenchChem Technical Support Team. (2025).

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PMC - NIH. Retrieved from [Link]

- The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. (n.d.). BenchChem.

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). PMC. Retrieved from [Link]

-

6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). ScienceDirect. Retrieved from [Link]

- Selected indolinone derivatives as anticancer agents in preclinical or clinical trials. (n.d.).

-